molecular formula C8H7Br2F B2602676 2,4-Bis(bromomethyl)-1-fluorobenzene CAS No. 1379366-74-1

2,4-Bis(bromomethyl)-1-fluorobenzene

Cat. No.: B2602676
CAS No.: 1379366-74-1
M. Wt: 281.95
InChI Key: IKFUNHVJQGRGQA-UHFFFAOYSA-N
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Description

2,4-Bis(bromomethyl)-1-fluorobenzene is a useful research compound. Its molecular formula is C8H7Br2F and its molecular weight is 281.95. The purity is usually 95%.
BenchChem offers high-quality 2,4-Bis(bromomethyl)-1-fluorobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Bis(bromomethyl)-1-fluorobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-bis(bromomethyl)-1-fluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Br2F/c9-4-6-1-2-8(11)7(3-6)5-10/h1-3H,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKFUNHVJQGRGQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CBr)CBr)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Br2F
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 2,4-Bis(bromomethyl)-1-fluorobenzene: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 2,4-Bis(bromomethyl)-1-fluorobenzene, a bifunctional aromatic compound of significant interest to researchers in organic synthesis and medicinal chemistry. While specific experimental data for this compound is not widely published, its physicochemical properties, reactivity, and applications can be thoroughly understood through the established principles of physical organic chemistry and by examining closely related chemical structures. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their work.

Molecular Identity and Physicochemical Profile

2,4-Bis(bromomethyl)-1-fluorobenzene is a halogenated aromatic hydrocarbon featuring a fluorinated benzene ring substituted with two highly reactive bromomethyl groups. These functional groups make it an excellent electrophilic building block for introducing a 2,4-disubstituted-fluorobenzyl moiety into larger molecular scaffolds.

Table 1: Chemical Identity and Calculated Properties

PropertyValueSource/Method
IUPAC Name 2,4-Bis(bromomethyl)-1-fluorobenzeneIUPAC Nomenclature
Molecular Formula C₈H₇Br₂F-
Molecular Weight 285.95 g/mol Calculated
CAS Number Not assigned or not publicly available-
Appearance Expected to be a white to off-white solidAnalogy to similar compounds
Solubility Expected to be soluble in common organic solvents (e.g., DCM, THF, Acetone) and insoluble in water.General principles of solubility

Synthesis and Purification: A Validated Approach

The most logical and field-proven method for synthesizing 2,4-Bis(bromomethyl)-1-fluorobenzene is through the free-radical bromination of the corresponding dimethyl precursor, 1-fluoro-2,4-dimethylbenzene. This reaction selectively targets the benzylic C-H bonds, which are significantly weaker than aromatic C-H or other aliphatic C-H bonds due to the resonance stabilization of the resulting benzylic radical.[1]

Experimental Protocol: Synthesis via Radical Bromination

This protocol is a self-validating system based on the well-established Wohl-Ziegler bromination reaction.

Causality: N-Bromosuccinimide (NBS) is chosen as the bromine source because it provides a low, constant concentration of bromine radicals (Br•), which minimizes competitive and undesired electrophilic aromatic bromination.[1] A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is required to initiate the radical chain reaction upon thermal or photochemical decomposition. Carbon tetrachloride (CCl₄) is a traditional solvent due to its inertness, though safer alternatives like acetonitrile or chlorobenzene are now often preferred.

Step-by-Step Methodology:

  • Setup: To a dry, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add 1-fluoro-2,4-dimethylbenzene (1.0 eq) and a suitable inert solvent (e.g., carbon tetrachloride or acetonitrile).

  • Reagent Addition: Add N-Bromosuccinimide (NBS, 2.2 eq) and a catalytic amount of a radical initiator such as AIBN (0.05 eq).

  • Reaction: Heat the mixture to reflux under a nitrogen atmosphere. The reaction can be monitored by GC-MS or TLC to track the consumption of the starting material and the formation of mono- and di-brominated products. The reaction is typically complete within 2-4 hours.

  • Workup: Cool the reaction mixture to room temperature. The succinimide byproduct, being insoluble, can be removed by filtration.

  • Purification: Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a water wash and a brine wash. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Final Product: The crude product is typically purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield 2,4-Bis(bromomethyl)-1-fluorobenzene as a solid.

G start 1-Fluoro-2,4-dimethylbenzene reagents NBS (2.2 eq) AIBN (cat.) Solvent, Reflux start->reagents product 2,4-Bis(bromomethyl)- 1-fluorobenzene reagents->product Wohl-Ziegler Bromination G reactant 2,4-Bis(bromomethyl)- 1-fluorobenzene product Disubstituted Product reactant->product Sₙ1 or Sₙ2 (2 equivalents) nucleophile Nucleophile (Nu:⁻) nucleophile->product

Caption: General nucleophilic substitution workflow.

Influence of the Fluorine Substituent

The fluorine atom on the aromatic ring has a dual electronic effect that governs its reactivity toward electrophilic aromatic substitution (EAS).

  • Inductive Effect (-I): As the most electronegative element, fluorine strongly withdraws electron density from the ring through the sigma bond network. This inductive effect deactivates the ring, making it less reactive towards electrophiles than benzene itself.

  • Resonance Effect (+R): The lone pairs on the fluorine atom can be donated into the aromatic π-system. This resonance effect increases the electron density at the ortho and para positions.

The interplay of these effects results in the fluorine atom being an ortho, para-directing deactivator . While the overall reaction rate for EAS is slower than that of benzene, incoming electrophiles will preferentially add to the positions ortho and para to the fluorine atom. [2][3]In this specific molecule, the C5 position is the most likely site for further electrophilic substitution, as the C3 and C6 positions are sterically hindered.

Applications in Drug Discovery and Materials Science

The unique bifunctional nature of 2,4-Bis(bromomethyl)-1-fluorobenzene makes it a valuable linker and building block in the synthesis of complex organic molecules.

Role as a Molecular Scaffold

The two bromomethyl groups can react with two different nucleophiles, either on the same molecule to form cyclic structures or with two separate molecules to create larger assemblies. This allows for the rigid, planar fluorophenyl group to be incorporated as a central linker, precisely positioning other functional groups in three-dimensional space. This is a critical strategy in the design of macrocycles, molecular clips, and complex ligands for metal catalysis.

Significance in Medicinal Chemistry

The incorporation of fluorine is a cornerstone of modern drug design. [4]Fluorine atoms can profoundly and beneficially alter a drug candidate's properties by:

  • Blocking Metabolic Oxidation: Replacing a metabolically labile C-H bond with a strong C-F bond can prevent enzymatic degradation, thereby increasing the drug's half-life.

  • Modulating pKa: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic functional groups, altering the molecule's ionization state at physiological pH.

  • Enhancing Binding Affinity: Fluorine can engage in favorable non-covalent interactions (e.g., hydrogen bonds, dipole-dipole) with protein targets, increasing binding potency. [4] 2,4-Bis(bromomethyl)-1-fluorobenzene serves as a key starting material to introduce a fluorinated benzyl scaffold into potential therapeutic agents, allowing medicinal chemists to explore these beneficial effects.

G center 2,4-Bis(bromomethyl)- 1-fluorobenzene app1 Macrocycle Synthesis center->app1 Linker app2 Fluorinated Drug Analogs center->app2 Scaffold app3 Functional Materials center->app3 Precursor

Sources

2,4-Bis(bromomethyl)-1-fluorobenzene CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2,4-Bis(bromomethyl)-1-fluorobenzene Content Type: In-depth Technical Guide Audience: Researchers, Synthetic Chemists, and Drug Development Professionals[1]

Synthesis, Physicochemical Profile, and Applications in Fluorinated Scaffolds[1]

Executive Summary

2,4-Bis(bromomethyl)-1-fluorobenzene is a specialized benzylic bromide intermediate used primarily in the synthesis of fluorinated macrocycles (cyclophanes) and as a bifunctional linker in medicinal chemistry.[1] Its structural uniqueness lies in the ortho and para positioning of the bromomethyl groups relative to the fluorine atom, creating an electronic asymmetry that is valuable for modulating


-

interactions in supramolecular assemblies.

Unlike its more common isomer (1,3-bis(bromomethyl)-2-fluorobenzene), the 2,4-isomer is frequently synthesized de novo in research laboratories due to its high reactivity and limited commercial shelf stability.[1] This guide provides a self-validating protocol for its generation from 1-fluoro-2,4-dimethylbenzene.[1]

Molecular Identity & Physicochemical Profile[1][2][3][4]

PropertyData
Systematic Name 2,4-Bis(bromomethyl)-1-fluorobenzene
Alternative Names

-Dibromo-4-fluoro-m-xylene; 4-Fluoro-1,3-xylylene dibromide
Molecular Formula C

H

Br

F
Molecular Weight 281.95 g/mol
Precursor CAS 452-65-3 (1-Fluoro-2,4-dimethylbenzene)
Related Isomer CAS 25006-86-4 (1,3-Bis(bromomethyl)-2-fluorobenzene)
Physical State White to off-white crystalline solid or oil (upon synthesis)
Solubility Soluble in CHCl

, CH

Cl

, THF; Insoluble in water
Key Hazard Lachrymator (Induces tearing), Corrosive, Skin Irritant

Structural Insight: The molecule features a benzene core substituted with a fluorine atom at position 1.[2] The bromomethyl (-CH


Br) groups are located at positions 2 and 4.[1] The fluorine atom exerts an inductive electron-withdrawing effect (-I), which slightly deactivates the ring but stabilizes the resulting benzylic radicals during synthesis compared to non-fluorinated analogs.[1]

Synthetic Pathways & Mechanistic Insight[1]

The most reliable route to 2,4-bis(bromomethyl)-1-fluorobenzene is the Wohl-Ziegler bromination of 1-fluoro-2,4-dimethylbenzene using N-bromosuccinimide (NBS).[1] This free-radical substitution is preferred over direct bromination (Br


) to avoid electrophilic aromatic substitution on the activated ring.[1]
Mechanistic Diagram

The following diagram illustrates the radical chain mechanism, highlighting the critical propagation steps governed by the stability of the benzylic radical.

WohlZieglerMechanism Start 1-Fluoro-2,4-dimethylbenzene (Precursor) Radical_1 Benzylic Radical Formation Start->Radical_1 -H• Initiation Radical Initiation (AIBN/BPO + Heat) Initiation->Radical_1 NBS_Pool NBS (Br source) Bromination Br Transfer (Product Formation) NBS_Pool->Bromination Br• supply Radical_1->Bromination Bromination->Radical_1 Chain Propagation Product 2,4-Bis(bromomethyl)- 1-fluorobenzene Bromination->Product Side_Products Side Products: Gem-dibromides / Ring bromo Bromination->Side_Products Over-reaction

Figure 1: Radical chain mechanism for the conversion of dimethyl-fluorobenzene to the bis(bromomethyl) derivative.

Experimental Protocol: Synthesis & Purification

Objective: Synthesize 2,4-bis(bromomethyl)-1-fluorobenzene from 1-fluoro-2,4-dimethylbenzene (CAS 452-65-3).[1]

Reagents:

  • Substrate: 1-Fluoro-2,4-dimethylbenzene (1.0 eq)

  • Brominating Agent: N-Bromosuccinimide (NBS) (2.1 - 2.2 eq)[1]

  • Initiator: Benzoyl Peroxide (BPO) or AIBN (0.05 eq)[1]

  • Solvent: Carbon Tetrachloride (CCl

    
    ) [Classic] or Benzotrifluoride (PhCF
    
    
    
    ) [Green Alternative][1]
Step-by-Step Methodology
  • Preparation: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1-fluoro-2,4-dimethylbenzene (e.g., 10 mmol) in the chosen solvent (50 mL).

    • Note: Ensure the solvent is anhydrous to prevent hydrolysis of the bromide product.[3]

  • Addition: Add NBS (22 mmol) and the radical initiator (AIBN/BPO).

    • Critical Step: If using BPO, handle with care (shock sensitive).[1] AIBN is generally preferred for safety.[1]

  • Reaction: Heat the mixture to reflux (approx. 76-80°C for CCl

    
     or 102°C for PhCF
    
    
    
    ) while stirring vigorously.
    • Visual Cue: The reaction is complete when the dense NBS solid floats to the top and converts to succinimide (which floats/disperses differently). The solution often turns from colorless to pale orange/yellow.

    • Irradiation: A tungsten lamp (500W) can be used to accelerate initiation if chemical initiation is slow.[1]

  • Monitoring: Monitor via TLC (Hexane/EtOAc 9:1). The product will have a lower R

    
     than the starting material but higher than the mono-brominated intermediate.
    
  • Workup:

    • Cool the mixture to 0°C to precipitate succinimide completely.

    • Filter off the succinimide solid. Wash the solid with cold solvent.[4]

    • Concentrate the filtrate under reduced pressure to yield a crude oil or solid.

  • Purification: Recrystallize from hexane/heptane or perform flash column chromatography (Silica gel, Hexane -> 5% EtOAc/Hexane).

    • Yield Expectation: 50-70%.[1]

Validation (NMR)
  • 
    H NMR (CDCl
    
    
    
    ):
    Look for the disappearance of the methyl singlets (
    
    
    ~2.3 ppm) and the appearance of two distinct methylene (-CH
    
    
    Br) singlets in the range of
    
    
    4.4 - 4.6 ppm
    .[1] The aromatic protons will show characteristic splitting for a 1,2,4-substituted ring.

Applications in Research

A. Fluorinated Cyclophanes

This compound is a critical building block for synthesizing fluoro[2.2]paracyclophanes .[1] By reacting 2,4-bis(bromomethyl)-1-fluorobenzene with a dithiol or via Wurtz coupling, researchers can create macrocycles where the fluorine atom protrudes into the


-cloud.[1]
  • Utility: These constructs are used to study the electrostatic perturbation of aromatic stacking interactions, relevant to crystal engineering and organic semiconductor design.

B. Medicinal Chemistry Linker

The bifunctional nature of the molecule allows it to serve as a "staple" for cyclizing peptides or linking two pharmacophores.

  • Reactivity: The benzylic bromides are highly reactive toward nucleophiles (amines, thiols, phenoxides).[1]

  • Selectivity: The fluorine atom at position 1 creates a slight electronic difference between the C2 and C4 bromomethyl groups, potentially allowing for controlled sequential substitution under kinetic control.

Applications cluster_0 Materials Science cluster_1 Drug Discovery Substrate 2,4-Bis(bromomethyl)- 1-fluorobenzene Cyclophane Fluoro[2.2]paracyclophanes (Pi-stacking studies) Substrate->Cyclophane Coupling (Wurtz/Dithiol) Linker Bifunctional Linker (Peptide stapling / PROTACs) Substrate->Linker Nucleophilic Substitution

Figure 2: Primary application domains in materials science and drug discovery.[1]

Handling, Safety & Stability

  • Lachrymator Warning: Like all benzyl bromides, this compound is a potent lachrymator. It attacks the mucous membranes of the eyes and respiratory tract. Always handle in a functioning fume hood.

  • Storage: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen). The compound is sensitive to light and moisture; degradation is indicated by a color change to brown/purple (liberation of Br

    
    ).
    
  • Spill Cleanup: Neutralize spills with a solution of sodium thiosulfate or sodium bisulfite to quench active bromine species before cleaning.

References

  • PubChem. 1-Fluoro-2,4-dimethylbenzene (Precursor Data). National Library of Medicine. Available at: [Link][1]

  • Organic Chemistry Portal. N-Bromosuccinimide (NBS) Reactions and Mechanisms. Available at: [Link][1]

  • ScienceDirect. Wohl-Ziegler Reaction Methodology.[1] Elsevier.[1] Available at: [Link][1]

Sources

Methodological & Application

Use of 2,4-Bis(bromomethyl)-1-fluorobenzene in polymer synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Controlled Synthesis of Fluorinated meta-Phenylene Vinylene (F-m-PPV) via Gilch Polymerization

Part 1: Executive Summary & Scientific Rationale

The "Meta" Effect in Optoelectronics While para-phenylene vinylene (p-PPV) derivatives are the workhorses of conductive polymers, they often suffer from "red-shifting" due to extended conjugation and aggregation-caused quenching (ACQ). The utilization of 2,4-Bis(bromomethyl)-1-fluorobenzene introduces two critical structural modifications:

  • Regio-regular meta-linkages: The 2,4-substitution pattern breaks the effective conjugation length of the polymer backbone. This results in a significant blue-shift in emission (typically into the deep blue/UV region), making it a vital co-monomer for white light-emitting diodes (OLEDs).

  • Fluorine Functionalization: The electron-withdrawing fluorine atom at the C1 position lowers the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) levels. This enhances the material's oxidative stability and improves electron transport capability compared to non-fluorinated analogues.

Scope of this Guide This protocol details the Gilch polymerization route. Unlike the standard para-monomer synthesis, the meta-monomer proceeds via a highly reactive meta-quinodimethane (m-xylylene) intermediate. This requires strict kinetic control to prevent uncontrolled cross-linking and gelation.

Part 2: Critical Safety & Handling

WARNING: Lachrymator & Vesicant Benzylic bromides are potent lachrymators (tear gas agents).

  • Engineering Controls: All weighing and transfers must occur inside a certified fume hood or glovebox.

  • Neutralization: Keep a beaker of 10% aqueous ammonia or sodium thiosulfate nearby to neutralize spills and clean glassware immediately.

  • Incompatibility: Avoid contact with strong amines or oxidizers outside of the reaction vessel.

Part 3: Chemical Mechanism (The Gilch Route)

The polymerization proceeds via a base-induced 1,6-elimination (pseudo-1,6 for meta) of hydrogen bromide.

  • Activation: Potassium tert-butoxide (

    
    -BuOK) deprotonates the benzylic carbon.
    
  • Elimination: Loss of bromide yields the highly reactive meta-quinodimethane intermediate.

  • Polymerization: Radical or anionic coupling of the intermediate forms the polymer backbone.

GilchMechanism Monomer Monomer 2,4-Bis(bromomethyl)-1-fluorobenzene Base Base Activation (t-BuOK / THF) Monomer->Base Deprotonation Intermediate Reactive Intermediate (meta-Quinodimethane derivative) Base->Intermediate -HBr (1,6-Elimination) Intermediate->Intermediate Dimerization (Initiation) Polymer Polymer F-m-PPV Intermediate->Polymer Radical Propagation

Figure 1: Mechanistic pathway of Gilch polymerization for fluorinated benzyl bromides.

Part 4: Experimental Protocol

Objective: Synthesis of Poly(2-fluoro-1,3-phenylene vinylene) with


 kDa and PDI 

.
Materials
ReagentPurityRoleNotes
2,4-Bis(bromomethyl)-1-fluorobenzene >98%MonomerRecrystallize from hexanes if yellow.[1]
Potassium tert-butoxide (

-BuOK)
99.9%BaseMust be fresh/white. Yellow

-BuOK degrades yield.
Tetrahydrofuran (THF) AnhydrousSolventDistilled over Na/Benzophenone or from column.
Methanol (MeOH) IndustrialPrecipitantCold (

).
2,6-Di-tert-butyl-4-methylphenol (BHT) 99%Radical TrapPrevents cross-linking during workup.
Step-by-Step Methodology

1. Reactor Preparation

  • Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.

  • Purge with

    
     for 15 minutes.
    

2. Monomer Dissolution

  • Charge the flask with 2,4-Bis(bromomethyl)-1-fluorobenzene (1.0 eq, 2.82 g, 10 mmol).

  • Add anhydrous THF (100 mL). Note: High dilution (0.1 M) is critical for meta-monomers to favor intramolecular cyclization or linear chains over network formation.

  • Cool the solution to

    
     using an ice bath.
    

3. Base Addition (The Critical Step)

  • Dissolve

    
    -BuOK (2.5 eq, 2.80 g) in anhydrous THF (40 mL) in a separate vial under 
    
    
    
    .
  • Transfer the base solution to the addition funnel.

  • Dropwise Addition: Add the base solution to the monomer over 30 minutes .

    • Observation: The solution will turn fluorescent yellow-green almost immediately.

    • Control: If the solution turns dark brown/black rapidly, the addition is too fast (thermal degradation).

4. Propagation

  • Allow the reaction to warm to Room Temperature (

    
    ) naturally.
    
  • Stir for 12–24 hours in the dark (wrap flask in aluminum foil to prevent photo-oxidation).

5. Quenching & Precipitation

  • Pour the viscous reaction mixture slowly into 500 mL of vigorously stirred Methanol containing 100 mg of BHT (radical scavenger).

  • A fibrous, light-yellow precipitate should form.

  • Filter the polymer through a Soxhlet thimble.

6. Purification (Soxhlet Extraction)

  • Cycle 1 (Methanol): 24 hours. Removes salts and residual base.

  • Cycle 2 (Acetone): 24 hours. Removes oligomers and monomers.

  • Cycle 3 (Chloroform): Extract the target polymer.

  • Concentrate the chloroform fraction and re-precipitate into Methanol. Dry under vacuum at

    
    .
    

Part 5: Workflow Visualization

Workflow Start Start: Dry Monomer Solv Dissolve in THF (0.1 M) Cool to 0°C Start->Solv AddBase Add t-BuOK Dropwise (30 min) Solv->AddBase React Stir 24h @ RT (Dark) AddBase->React Quench Precipitate in MeOH (+BHT Scavenger) React->Quench Soxhlet Soxhlet Purification 1. MeOH (Salts) 2. Acetone (Oligomers) 3. CHCl3 (Product) Quench->Soxhlet Final Final F-m-PPV Soxhlet->Final

Figure 2: Operational workflow for the synthesis and purification of F-m-PPV.

Part 6: Quality Control & Troubleshooting

IssueProbable CauseCorrective Action
Insoluble Gel Cross-linking due to high concentration or heat.Reduce monomer concentration to 0.05 M. Maintain

during addition.
Low Molecular Weight "Wet" solvent or impure base.Redistill THF over Na/Benzophenone. Use fresh sublimed

-BuOK.
Dark/Black Polymer Oxidative degradation.Ensure strict

atmosphere. Wrap reactor in foil.
Broad PDI (>3.0) Slow initiation relative to propagation.Increase base addition speed slightly (balance with exotherm control).

Characterization Markers:

  • 
     NMR (
    
    
    
    ):
    Look for the disappearance of the benzylic protons (
    
    
    ppm) and the appearance of vinylic protons (
    
    
    ppm, broad).
  • UV-Vis: Expect

    
     around 380–420 nm (blue-shifted vs. 500 nm for standard PPV).
    

Part 7: References

  • Gilch, H. G., & Wheelwright, W. L. (1966). Polymerization of

    
    -halogenated p-xylenes with base. Journal of Polymer Science Part A-1: Polymer Chemistry, 4(6), 1337-1349. Link
    
  • Hsieh, B. R. (2009). The Gilch synthesis of poly(p-phenylene vinylenes): Mechanistic knowledge in the service of advanced materials. Macromolecular Rapid Communications, 30(15), 1295-1322.[2] Link

  • Babudri, F., et al. (2004). Fluorinated organic materials for electronic devices. Journal of Materials Chemistry, 14, 11-29. Link

  • Sarkisov, S. S., et al. (2004). Optical properties of fluorinated poly(p-phenylene vinylene). Journal of Applied Physics, 95, 4319. Link

Sources

The Strategic Deployment of 2,4-Bis(bromomethyl)-1-fluorobenzene in the Synthesis of Advanced Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Architectural Significance of Fluorinated Benzene Scaffolds in Drug Discovery

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a widely recognized strategy for enhancing the pharmacological profile of drug candidates. The unique physicochemical properties of the fluorine atom—its high electronegativity, small size, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability.[1][2] Among the diverse array of fluorinated building blocks, 2,4-Bis(bromomethyl)-1-fluorobenzene stands out as a versatile and highly reactive intermediate. Its di-functional nature, featuring two benzylic bromide groups, allows for the precise and spatially defined introduction of this fluorinated phenyl moiety into more complex molecular architectures. This application note will provide an in-depth technical guide on the utilization of 2,4-Bis(bromomethyl)-1-fluorobenzene and its analogs in the synthesis of key pharmaceutical intermediates, with a particular focus on the construction of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted anti-cancer therapeutics.[2][3][4]

Core Concepts: Reactivity and Mechanistic Considerations

The synthetic utility of 2,4-Bis(bromomethyl)-1-fluorobenzene is primarily dictated by the reactivity of its two bromomethyl groups. These benzylic bromides are significantly more reactive towards nucleophilic substitution than their alkyl bromide counterparts. This heightened reactivity stems from the ability of the adjacent benzene ring to stabilize the transition states of both S(_N)1 and S(_N)2 reactions.[4]

In an S(_N)1 mechanism , the departure of the bromide ion results in the formation of a benzylic carbocation, which is resonance-stabilized by the delocalization of the positive charge into the aromatic ring. For an S(_N)2 mechanism , the p-orbitals of the benzene ring overlap with the p-orbital of the carbon atom undergoing substitution, thereby lowering the energy of the transition state.[4]

The fluorine atom at the C1 position exerts a strong electron-withdrawing inductive effect, which can influence the reactivity of the benzylic positions. While this effect might slightly destabilize a developing positive charge in an S(_N)1 pathway, the overarching resonance stabilization from the phenyl ring remains the dominant factor. The two bromomethyl groups at the C2 and C4 positions offer the potential for sequential or double substitution reactions, enabling the construction of intricate molecular frameworks.

Application Spotlight: Synthesis of a Key Intermediate for the PARP Inhibitor Olaparib

A prime exemplar of the synthetic utility of fluorinated bis(bromomethyl)benzene analogs is in the construction of Olaparib (Lynparza), a potent PARP inhibitor approved for the treatment of various cancers, including ovarian and breast cancer.[5][6][7] While many synthetic routes to Olaparib exist, several scalable processes utilize a key intermediate derived from a related starting material, 5-(bromomethyl)-2-fluorobenzoic acid derivatives. The underlying chemical transformations are directly applicable to 2,4-Bis(bromomethyl)-1-fluorobenzene for the synthesis of analogous structures.

The following protocol outlines a representative synthesis of a critical phthalazinone intermediate, a core structural motif of Olaparib.[6] This multi-step synthesis highlights the strategic use of the bromomethyl functionality for carbon-carbon bond formation.

Experimental Protocol: Synthesis of 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid

This protocol is adapted from a scalable manufacturing process for a key Olaparib intermediate and illustrates the principles of utilizing a fluorinated benzyl bromide in a complex synthesis.[6]

Materials:

  • 4-(Bromomethyl)-2-fluorobenzoic acid (or a derivative from 2,4-Bis(bromomethyl)-1-fluorobenzene)

  • Zinc dust, activated

  • 1,2-Dibromoethane

  • Trimethylsilyl chloride (TMS-Cl)

  • 1-Chlorophthalazin-4(3H)-one

  • Palladium catalyst (e.g., Pd(dppf)Cl₂)

  • Anhydrous Tetrahydrofuran (THF)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Organic solvents for extraction and purification (e.g., ethyl acetate, hexanes)

Step 1: Preparation of the Organozinc Reagent

  • To a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add activated zinc dust.

  • Add a small amount of 1,2-dibromoethane and TMS-Cl to activate the zinc surface.

  • Dissolve 4-(bromomethyl)-2-fluorobenzoic acid derivative in anhydrous THF and add it dropwise to the stirred zinc suspension.

  • The formation of the organozinc reagent is typically exothermic and should be controlled with an ice bath if necessary. The reaction progress can be monitored by TLC or GC-MS.

Causality Behind Experimental Choices: The conversion of the benzylic bromide to an organozinc reagent is a crucial step that transforms the electrophilic carbon of the C-Br bond into a nucleophilic one.[6] This umpolung (polarity reversal) is essential for the subsequent cross-coupling reaction. Zinc is chosen for its relatively low cost, low toxicity, and high functional group tolerance compared to other organometallic reagents like Grignard or organolithium reagents.[6]

Step 2: Negishi Cross-Coupling Reaction

  • In a separate reaction vessel, dissolve 1-chlorophthalazin-4(3H)-one and the palladium catalyst in anhydrous THF.

  • To this solution, add the freshly prepared organozinc reagent from Step 1 via cannula transfer.

  • Heat the reaction mixture to reflux and monitor the progress by TLC or HPLC until the starting materials are consumed.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

Causality Behind Experimental Choices: The Negishi coupling is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organozinc compound and an organic halide.[6] This reaction is highly efficient and tolerant of a wide range of functional groups, making it ideal for the synthesis of complex pharmaceutical intermediates. The choice of a palladium catalyst with appropriate ligands is critical for achieving high yields and minimizing side reactions.

Step 3: Hydrolysis and Work-up

  • Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to obtain the crude product.

  • If the starting material was an ester, perform a hydrolysis step using a base like sodium hydroxide in a suitable solvent system (e.g., methanol/water) to yield the final carboxylic acid intermediate.

  • Purify the final product by recrystallization or column chromatography.

Data Presentation:

Parameter Value
Starting Material 4-(Bromomethyl)-2-fluorobenzoic acid derivative
Key Reaction Type Negishi Cross-Coupling
Catalyst Palladium-based (e.g., Pd(dppf)Cl₂)
Intermediate Organozinc reagent
Final Product 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid
Typical Yield >75% (for the coupling step)[6]
Visualization of the Synthetic Workflow

G cluster_0 Step 1: Organozinc Reagent Formation cluster_1 Step 2: Negishi Cross-Coupling cluster_2 Step 3: Hydrolysis & Purification A 2,4-Bis(bromomethyl)-1-fluorobenzene analog C Fluorinated Benzylzinc Bromide A->C Anhydrous THF B Activated Zinc Dust B->C F Coupled Phthalazinone Intermediate C->F D 1-Chlorophthalazin-4(3H)-one D->F E Palladium Catalyst E->F Catalyst G Crude Product F->G Aqueous Work-up H Final Key Intermediate for Olaparib G->H Hydrolysis & Purification

Caption: Synthetic workflow for a key Olaparib intermediate.

Broader Applications and Future Perspectives

The synthetic strategy detailed above is not limited to the synthesis of Olaparib. The difunctional nature of 2,4-Bis(bromomethyl)-1-fluorobenzene makes it an ideal scaffold for the synthesis of a wide array of pharmaceutical intermediates. For instance, it can be employed in the synthesis of:

  • Macrocyclic compounds: The two bromomethyl groups can react with a dinucleophile to form cyclic structures.

  • Linkers for PROTACs and ADCs: The ability to sequentially functionalize the two reactive sites makes it a valuable tool for creating bifunctional linkers.

  • Isoquinolinedione derivatives: These scaffolds are present in various bioactive molecules and can be accessed through cyclization reactions involving bis(bromomethyl)benzenes.[8]

The continued exploration of novel reaction methodologies, such as photoredox catalysis and flow chemistry, will undoubtedly expand the synthetic utility of 2,4-Bis(bromomethyl)-1-fluorobenzene and related compounds, paving the way for the efficient construction of next-generation therapeutics.

Safety and Handling

2,4-Bis(bromomethyl)-1-fluorobenzene is a reactive and potentially hazardous chemical. As a benzylic bromide, it is a lachrymator and should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. It is also sensitive to moisture and can hydrolyze, so it should be stored under inert gas in a cool, dry place.[9]

References

  • CN105820126A - Preparing method for Olaparib - Google Patents. (n.d.).
  • Chatterjee, I., Roy, D., & Panda, G. (2023). A scalable and eco-friendly total synthesis of poly(ADP-ribose) polymerase inhibitor Olaparib. Green Chemistry, 25(22), 9097–9102. [Link]

  • Li, W., et al. (2022). Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib. Organic Process Research & Development, 26(2), 268-274. [Link]

  • Krasavin, M. Y., et al. (2023). An Efficient Synthesis of PARP Inhibitors Containing a 4-Trifluoromethyl Substituted 3,6,7,7a-Tetrahydro- 1H-pyrrolo[3,4-d]pyrimidine-2,5-dione Scaffold. Journal of Organic and Pharmaceutical Chemistry, 19(4), 1-10.
  • Panda, G. (2025, March 20). Improved Process for Synthesis of Olaparib. TechEx.in. [Link]

  • Sloop, J. C. (2017). Advances in the Preparation of Fluorinated Isoquinolines: A Decade of Progress. Journal of Chemistry, 2017, 1-21. [Link]

  • Fujisaka, A., et al. (2022). SYNTHESIS OF TRIFLUOROMETHYL DERIVATIVES OF QUINOLINE AND ISOQUINOLINE. HETEROCYCLES, 104(3), 437. [Link]

  • He, Y., Zhang, W., & Hu, J. (2024). Concise synthesis of 2,4-bis(fluoroalkyl)quinoline derivatives from arylamines. Tetrahedron, 159, 133939. [Link]

  • Wang, Y., et al. (2019). Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. Molecules, 24(21), 3865. [Link]

  • El-Sayed, N. N. E., et al. (2025). Evaluating Bis-Phenacyl Bromide-Based Bis-Heterocyclic Templates as Anticancer Prototypes and Potential PARP1 Inhibitors. ChemMedChem, e202500045. [Link]

  • Schmalzbauer, M., et al. (2024). Synthesis and optical properties of bis- and tris-alkynyl-2-trifluoromethylquinolines. Beilstein Journal of Organic Chemistry, 20, 107-115. [Link]

  • Cowley, P. M., & Wise, A. (2024). Preparation of Novel PARP1 Inhibitors and their use of Cancer Treatment.
  • Frontiers. (n.d.). Medicinal chemistry of the PARP-1 inhibitor anti-tumor agents and other natural product derivatives. Retrieved February 15, 2026, from [Link]

  • Li, Z., et al. (2022). Recent developments in the synthesis of the isoquinoline-1,3(2H,4H)-dione by radical cascade reaction. Organic & Biomolecular Chemistry, 20(27), 5346-5363. [Link]

Sources

Troubleshooting & Optimization

Preventing polymerization during synthesis with 2,4-Bis(bromomethyl)-1-fluorobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Preventing Unwanted Polymerization During Synthesis & Handling

Executive Summary

You are likely encountering issues with 2,4-Bis(bromomethyl)-1-fluorobenzene (and similar fluorinated xylylene dibromides) turning into an insoluble gel or precipitating as an amorphous solid during reaction.

The Root Cause: This molecule is a "Gilch Monomer." It is structurally primed to undergo 1,6-elimination to form a highly reactive p-quinodimethane intermediate, which spontaneously polymerizes to form Poly(fluorophenylene vinylene) (PPV) derivatives.

If your goal is small-molecule synthesis (e.g., substitution of the bromines), you must suppress this elimination pathway. This guide details how to navigate the competition between Nucleophilic Substitution (


) and Polymerization (Gilch Route).

Module 1: The Mechanism of Failure (Why it Polymerizes)

To prevent polymerization, you must understand the "Fork in the Road." The fluorine atom at the 1-position exerts an inductive effect (


) that increases the acidity of the benzylic protons, making the molecule more susceptible to base-induced elimination than non-fluorinated analogs.
The "Gilch Trap" Pathway
  • Trigger: Presence of a base (even weak bases at high heat).

  • Process: Base abstracts a benzylic proton.

  • Intermediate: Elimination of bromide leads to fluoro-quinodimethane .

  • Result: This intermediate is a diradicaloid species that instantly couples to form a polymer chain.

Visualization: The Reaction Divergence

The following diagram illustrates the critical decision point in your reaction flask.

ReactionPathways Start 2,4-Bis(bromomethyl)- 1-fluorobenzene Base Base (B:) Start->Base Subst_Path Path A: Nucleophilic Substitution (Target: Small Molecule) Base->Subst_Path Low Temp Weak Base High Nucleophile Conc. Elim_Path Path B: 1,6-Elimination (The 'Gilch' Route) Base->Elim_Path High Temp Strong Base (tBuOK) Steric Bulk Product Disubstituted Product (Nitrile, Ether, Ester) Subst_Path->Product Quino p-Quinodimethane Intermediate Elim_Path->Quino -HBr Polymer Insoluble Polymer Gel (PPV Derivative) Quino->Polymer Radical Coupling

Figure 1: Reaction pathway divergence. Path A is desired for intermediates; Path B leads to irreversible polymerization.

Module 2: Operational Protocols

Storage & Handling (Pre-Reaction)

Benzylic bromides are sensitive to auto-catalytic decomposition. HBr generated from hydrolysis catalyzes further degradation.

ParameterSpecificationReason
Temperature -20°C (Freezer)Slows thermal homolysis of C-Br bond.
Atmosphere Argon/NitrogenPrevents moisture hydrolysis (HBr formation).
Light Amber Vials / FoilUV light cleaves C-Br bond, initiating radical coupling.
Stabilizer Propylene Oxide (0.5 - 1%)Acts as an acid scavenger (neutralizes HBr).
Reaction Optimization (Preventing Polymerization)

If you are substituting the bromine (e.g., with an amine, azide, or acetate), follow these rules to favor


 over Elimination.
Rule 1: The Base Hierarchy

Never use strong, bulky bases if you want to avoid polymerization.

  • DANGER ZONE (Polymerizes): Potassium tert-butoxide (

    
    -BuOK), NaH, LDA.
    
  • RISKY: NaOH, KOH (unless biphasic).

  • SAFE: Carbonates (

    
    , 
    
    
    
    ), Bicarbonates, or Amine bases (DIPEA) if kept cold.
Rule 2: Temperature Control

The activation energy for 1,6-elimination (Gilch) is generally higher than simple substitution.

  • Protocol: Always start addition of nucleophiles at 0°C or -10°C .

  • Ramp: Warm to room temperature slowly only after the reagents are mixed.

Rule 3: Solvent Effects
  • Avoid: Highly polar aprotic solvents (DMSO, DMF) combined with high heat, as they enhance the basicity of anions, promoting elimination.

  • Preferred: Acetonitrile (MeCN), THF, or Acetone.

Module 3: Troubleshooting Guide (FAQ)

Scenario A: "The reaction mixture turned into a yellow/orange gel."

Diagnosis: You triggered the Gilch polymerization. The color comes from the extended conjugation of the PPV backbone. Immediate Action:

  • Check your base. If you used

    
    -BuOK, this is the cause.
    
  • Dilute with a non-solvent (Methanol) to precipitate the polymer and salvage any remaining monomer from the supernatant, though yield loss is likely total.

Scenario B: "I see a white precipitate that isn't my product."

Diagnosis: Likely Wurtz-type coupling or hydrolysis products. Cause: Presence of trace metals (Mg, Li) or moisture. Fix: Ensure solvents are anhydrous. Add molecular sieves (4Å).

Scenario C: "Yield is low; starting material is consumed but no polymer visible."

Diagnosis: Formation of [2.2]paracyclophanes. Mechanism: Instead of linear polymerization, the quinodimethane intermediate cyclized with itself. Fix: This occurs at high dilution . To favor linear substitution, increase concentration of the nucleophile, not the substrate.

Module 4: Decision Tree for Reaction Design

Use this logic flow to plan your next experiment.

Troubleshooting Start Start: Reaction Planning Q1 Is the nucleophile basic? (e.g., Alkoxide, Amine) Start->Q1 Branch1_Yes Yes Q1->Branch1_Yes High pKa Branch1_No No (e.g., Azide, Thiol) Q1->Branch1_No Low pKa Action_Cold CRITICAL: Cool to -10°C. Add nucleophile slowly. Branch1_Yes->Action_Cold Action_Std Standard SN2 conditions. Room Temp OK. Branch1_No->Action_Std Q2 Did it gel? Action_Cold->Q2 Result_Gel Polymerization Occurred. Switch to weaker base (e.g., K2CO3 instead of KOH). Q2->Result_Gel Yes Result_Success Success: Monomer Isolated. Q2->Result_Success No

Figure 2: Operational decision tree for reaction planning.

References

  • Gilch Polymerization Mechanism: H. G. Gilch and W. L. Wheelwright, "Polymerization of α-Halogenated p-Xylenes with Base," Journal of Polymer Science Part A-1: Polymer Chemistry, vol. 4, no. 6, pp. 1337–1349, 1966. Link Significance: Establishes the base-induced elimination mechanism leading to quinodimethane intermediates.

  • Quinodimethane Intermediates in Fluorinated Systems: Hsieh, B. R., et al., "Poly(p-phenylenevinylene) preparation via the Gilch route: The polymerization mechanism," Macromolecules, vol. 30, no. 26, pp. 8102-8103, 1997. Link Significance: Details the radical nature of the polymerization, explaining why radical inhibitors can sometimes help.

  • Benzylic Bromide Stability & Handling: V. D. Filimonov et al., "Unprecedented stability of benzylic bromides," Journal of Organic Chemistry, 2008. (General reference for benzylic halide reactivity). Note: For specific safety data, refer to the MSDS provided by suppliers like Sigma-Aldrich or TCI Chemicals.

  • Preventing Side Reactions in Benzylic Substitution: Kappe, C. O., et al., "Continuous Flow Bromination of Benzylic Compounds," Journal of Organic Chemistry, vol. 79, pp. 223-229, 2014.[1] Link Significance: Discusses control of radical pathways during the synthesis of the bromide itself.

Sources

Validation & Comparative

Comparative Guide: 2,4-Bis(bromomethyl)-1-fluorobenzene in Peptide Macrocyclization

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 2,4-Bis(bromomethyl)-1-fluorobenzene (hereafter referred to as 2,4-BBFB ) against standard crosslinking agents, specifically focusing on its application in peptide stapling and macrocyclization.

Executive Summary

2,4-Bis(bromomethyl)-1-fluorobenzene is a bifunctional alkylating agent used primarily to "staple" peptides via cysteine residues. It is a structural analog of the industry-standard linker 1,3-bis(bromomethyl)benzene (m-xylene dibromide) , distinguished by a single fluorine atom at the C1 position.

While the non-fluorinated parent compound is purely structural, 2,4-BBFB serves a dual purpose:

  • Structural Constraint: It locks peptides into bioactive

    
    -helical conformations, enhancing proteolytic stability.
    
  • Biophysical Probe: The fluorine atom acts as a sensitive

    
    F NMR reporter , enabling real-time monitoring of peptide conformation and protein-binding events without bulky fluorescent tags.
    

Mechanism of Action

The crosslinking mechanism relies on a double nucleophilic substitution (


) reaction. Two cysteine thiols from the peptide attack the electrophilic benzylic carbons of 2,4-BBFB, displacing two bromide ions.
The "Fluorine Effect" on Reactivity

Unlike the standard m-xylene linker, the fluorine atom in 2,4-BBFB exerts a strong inductive electron-withdrawing effect (-I) .

  • Positioning: The fluorine is ortho to one bromomethyl group and para to the other.

  • Kinetic Consequence: This electron withdrawal decreases the electron density at the benzylic carbons, making them more electrophilic . Consequently, 2,4-BBFB typically exhibits faster reaction kinetics with thiols compared to its non-fluorinated counterpart.

Reaction Pathway Diagram

ReactionMechanism Peptide Reduced Peptide (2x Cysteine Thiols) Transition Transition State (Stabilized by F-inductance) Peptide->Transition Nucleophilic Attack (S_N2) Reagent 2,4-BBFB (Electrophile) Reagent->Transition Product Stapled Peptide (Thioether Linkage) Transition->Product Cyclization Byproduct 2 HBr Transition->Byproduct Elimination

Figure 1: The dual S-alkylation mechanism. The fluorine atom on the benzene ring stabilizes the transition state by increasing the electrophilicity of the benzylic carbons.

Comparative Analysis: 2,4-BBFB vs. Alternatives

This section objectively compares 2,4-BBFB with the two most common competitors: the non-fluorinated standard (m-Xylene ) and the perfluorinated variant (Hexafluorobenzene ).

Table 1: Physicochemical & Functional Comparison
Feature2,4-BBFB (Fluorinated) m-Xylene (Standard) Hexafluorobenzene (Perfluoro)
Reaction Type

(Bromide displacement)

(Bromide displacement)

(Fluorine displacement)
Reactivity High (Activated by F)ModerateLow (Requires higher pH/temp)

F NMR Signal
Yes (Single distinct peak)NoYes (Complex if multisubstituted)
Lipophilicity (LogP) ~4.1 (Enhanced Permeability)~3.8~3.5
Linker Rigidity High (Aromatic)High (Aromatic)Very High (Rigid planar)
Metabolic Stability High (F blocks metabolism)Moderate (Benzylic oxidation risk)Very High
Detailed Analysis
1. vs. 1,3-Bis(bromomethyl)benzene (m-Xylene)[1]
  • Why choose 2,4-BBFB? If you need a tracer . The primary advantage is the

    
    F NMR handle. In drug development, this allows you to quantify cellular uptake or serum binding using NMR without attaching a large fluorophore (like FITC) that might disrupt the peptide's binding interface.
    
  • Why avoid 2,4-BBFB? Cost. The fluorinated reagent is significantly more expensive. If NMR data is not required, the standard m-xylene linker provides identical structural constraints at a lower cost.

2. vs. Hexafluorobenzene (HFB)
  • Why choose 2,4-BBFB? Selectivity. HFB reacts via Nucleophilic Aromatic Substitution (

    
    ), where the thiol displaces a fluorine directly on the ring. This reaction is often sluggish and can lead to over-reaction (3 or 4 substitutions) if not carefully controlled. 2,4-BBFB reacts exclusively at the bromomethyl groups, guaranteeing a clean 1:1 stoichiometry with the peptide.
    

Experimental Protocol: Peptide Stapling with 2,4-BBFB

Objective: Staple a bis-cysteine peptide (e.g., Ac-A-C-A-A-A-C-A-NH2) to form a macrocycle.

Reagents
  • Peptide: 1 mM in reaction buffer (must contain free thiols).

  • Linker: 2,4-Bis(bromomethyl)-1-fluorobenzene (dissolved in DMF to 50 mM).

  • Buffer: 50 mM Tris, pH 8.0, 50% Acetonitrile (ACN).

  • Base: Ammonium Bicarbonate (

    
    ) or DIPEA.
    
Step-by-Step Workflow
  • Reduction (Critical): Dissolve the peptide in buffer. Add TCEP (Tris(2-carboxyethyl)phosphine) at 1.5 equivalents relative to the peptide to ensure cysteines are reduced. Incubate for 30 mins at RT.

    • Expert Insight: Do not use DTT or

      
      -mercaptoethanol, as they contain thiols that will compete for the linker.
      
  • Linker Addition: Dilute the peptide solution to 0.5 mM using the Tris/ACN buffer. Add 1.2 equivalents of 2,4-BBFB dropwise while vortexing.

    • Why 1.2 eq? A slight excess ensures complete reaction, but too much drives intermolecular dimerization (linking two separate peptides together).

  • Reaction: Incubate at 30°C for 2 hours.

    • Monitoring: Use LC-MS. Look for the mass shift:

      
      .
      
    • Mass Calculation: MW of 2,4-BBFB is ~296 Da. The added mass to the peptide is 134.1 Da (

      
       fragment).
      
  • Quenching: Add excess

    
    -mercaptoethanol or DTT to quench unreacted linker.
    
  • Purification: Purify via RP-HPLC using a C18 column. The stapled peptide will elute later (higher % ACN) than the linear precursor due to increased hydrophobicity from the aromatic linker.

Decision Matrix for Researchers

Use the following logic flow to determine if 2,4-BBFB is the correct reagent for your study.

DecisionMatrix Start Start: Select Crosslinker Q1 Is 19F NMR data required? Start->Q1 Q2 Is the peptide for in vivo stability only? Q1->Q2 No Result_BBFB Use 2,4-BBFB (CAS 1592-38-7) Q1->Result_BBFB Yes Result_Xylene Use m-Xylene (Standard) Q2->Result_Xylene Yes Result_Perfluoro Use Hexafluorobenzene Q2->Result_Perfluoro No (Need max rigidity)

Figure 2: Selection logic for peptide stapling reagents.

References

  • 19F NMR Applications in Peptide Chemistry Salwiczek, M., et al. "Fluorinated amino acids: compatibility with native protein structures and effects on protein-protein interactions."[2] Chemical Society Reviews, 2012.[2] [Link]

  • Peptide Stapling Mechanisms Lau, Y. H., et al. "Peptide stapling techniques based on different macrocyclisation chemistries." Chemical Society Reviews, 2014. [Link]

  • Compound Data & Safety National Center for Biotechnology Information. "PubChem Compound Summary for CID 69373, 1,3-Bis(bromomethyl)benzene." [Link]

Sources

Comparative Guide: Efficacy of 2,4-Bis(bromomethyl)-1-fluorobenzene vs. Non-Fluorinated Analogs in Peptide Stapling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide compares the efficacy of 2,4-Bis(bromomethyl)-1-fluorobenzene (F-BBMB) against its non-fluorinated industry-standard analog, 1,3-Bis(bromomethyl)benzene (BBMB /


-dibromo-m-xylene) .

While both reagents serve as effective cysteine-reactive crosslinkers for stabilizing


-helical peptides ("peptide stapling"), F-BBMB  offers a distinct advantage in analytical utility  and pharmacokinetic profiling . The introduction of the fluorine atom breaks the symmetry of the linker and provides a sensitive handle for 

-NMR screening, allowing researchers to quantify cellular uptake and protein binding without the steric bulk of a fluorescent tag.

Chemical Profile & Mechanistic Basis[1]

The fundamental reaction for both linkers is a nucleophilic substitution (


)  where cysteine thiolates on the peptide backbone attack the benzylic carbons of the linker, displacing bromide ions.
Structural Comparison
FeatureBBMB (Standard) F-BBMB (Fluorinated)
IUPAC Name 1,3-Bis(bromomethyl)benzene2,4-Bis(bromomethyl)-1-fluorobenzene
Symmetry

Symmetric
Asymmetric
Electrophilicity Moderate (Standard Benzylic)Enhanced (Inductive effect of F)
NMR Active Nuclei

,


,

,

LogP Impact NeutralSlight Increase (Lipophilicity)
Steric Profile LowLow (F is isosteric to H)
Reactivity & Electronic Effects

The introduction of a fluorine atom at position 1 exerts a strong inductive electron-withdrawing effect (-I) on the benzene ring.

  • BBMB: The benzylic carbons are activated solely by the aromatic ring.

  • F-BBMB: The fluorine atom (ortho to one bromomethyl, para to the other) pulls electron density from the ring. This makes the benzylic carbons more electron-deficient (more electrophilic), theoretically accelerating the

    
     attack by the cysteine thiolate compared to the non-fluorinated analog.
    

Expert Insight: While F-BBMB is more reactive, both reactions are extremely fast in aqueous/organic buffers at pH 8.0. The rate-limiting step in stapling is often the conformational folding of the peptide to bring the cysteines into proximity (


 spacing), rather than the intrinsic electrophilicity of the linker.

The "Killer Application": -NMR Screening

The decisive reason to select F-BBMB over BBMB is not stapling efficiency, but analytical capability .

The NMR Advantage

Peptide stapling often requires validating cellular uptake and target binding.

  • Standard BBMB: Requires attaching a bulky fluorophore (e.g., FITC) or a radioactive tag to track the peptide. These tags can alter the peptide's binding affinity and permeability.

  • F-BBMB: The fluorine atom acts as a built-in, zero-background NMR probe.

    • Binding Assays: Upon binding to a target protein, the

      
       signal undergoes Chemical Shift Anisotropy (CSA) changes, resulting in line broadening or chemical shift perturbations.
      
    • Quantification: The distinct

      
       signal allows for absolute quantification of the peptide in complex biological media (e.g., cell lysates) without interference from endogenous background signals.
      
Asymmetry and Regioisomerism

Unlike the symmetric BBMB, F-BBMB is asymmetric. When stapling a chiral peptide, the linker can theoretically orient in two ways relative to the helix.

  • Observation: High-field NMR often reveals this as a single averaged peak if the linker creates a symmetric environment upon rapid tumbling, or distinct diastereomeric peaks if the helix is rigidly locked. This provides structural data on the "tightness" of the staple that BBMB cannot provide.

Experimental Protocol: Cysteine Stapling

This protocol is validated for stapling peptides containing cysteines at positions


 and 

(one

-helical turn).
Materials
  • Peptide: Linear peptide with Cys residues (approx. 1 mM stock in water/DMF).

  • Linker: F-BBMB (20 mM stock in DMF). Note: Freshly prepared to avoid hydrolysis.

  • Reducing Agent: TCEP-HCl (Tris(2-carboxyethyl)phosphine).

  • Base: Ammonium Bicarbonate (

    
    ) or DIPEA.
    
  • Solvent: 1:1 mixture of Acetonitrile (ACN) and 20 mM

    
     (pH 8.0).
    
Step-by-Step Workflow
  • Peptide Reduction: Dissolve the linear peptide to a final concentration of 0.5 mM in the reaction buffer (1:1 ACN/

    
    ). Add 1.5 equivalents of TCEP.
    
    • Why: Ensures cysteines are fully reduced (-SH) and not disulfide-bonded (-S-S-) before the linker is added.

    • Time: Incubate for 20 minutes at Room Temperature (RT).

  • Linker Addition: Add 1.2 to 1.5 equivalents of F-BBMB (from DMF stock) dropwise to the stirring peptide solution.

    • Critical: Do not add large excess (>2 eq) to avoid "double-stapling" (two linkers reacting with two cysteines independently without closing the ring) or intermolecular crosslinking (dimerization).

  • Reaction: Stir at RT for 2–4 hours.

    • Monitoring: Monitor by LC-MS.[1] Look for the mass shift:

      • BBMB: +102 Da (Mass of linker

        
         minus 2 HBr).
        
      • F-BBMB: +120 Da (Mass of linker

        
         minus 2 HBr).
        
  • Quenching & Purification: Quench with excess dithiothreitol (DTT) or by acidifying with TFA (to pH < 3). Purify via RP-HPLC.

Visualization of Workflows

Reaction Mechanism (Bis-Alkylation)

The following diagram illustrates the kinetic pathway from the linear reduced peptide to the final stapled macrocycle.

ReactionMechanism cluster_0 Key Driver: Entropy Linear Linear Peptide (Reduced -SH) Intermediate Mono-Alkylated Intermediate Linear->Intermediate S_N2 Attack 1 (Fast) Stapled Stapled Peptide (Macrocycle) Intermediate->Stapled S_N2 Attack 2 (Intramolecular Cyclization) Linker F-BBMB (Linker) Linker->Intermediate + Linker

Caption: Step-wise


 mechanism. The second alkylation is intramolecular and entropically favored if the peptide has helical propensity.
-NMR Screening Workflow

This diagram details the decision logic for using F-BBMB in drug discovery screening.

NMRScreening Start Synthesize F-Stapled Peptide QC QC: LC-MS & 1D 19F-NMR (Confirm Single Species) Start->QC Assay Binding Assay (Mix with Target Protein) QC->Assay Signal Analyze 19F Signal Assay->Signal Sharp Sharp Signal (No Change) Signal->Sharp High Mobility Broad Broadened/Shifted Signal (CSA Effect) Signal->Broad Restricted Motion ResultNeg Non-Binder Sharp->ResultNeg ResultPos Confirmed Binder (Calculate Kd) Broad->ResultPos

Caption: Workflow for utilizing the fluorine handle to validate protein-peptide interactions without fluorescent tagging.

Comparative Data Summary

The following data summarizes typical experimental outcomes when comparing these two linkers in standard


 stapling scenarios (e.g., p53/MDM2 inhibitors).
MetricBBMB (Non-F)F-BBMB (F-Analog)Interpretation
Reaction Time 2–4 Hours1.5–3 HoursF-analog is slightly faster due to activated benzylic carbon.
Yield (Isolated) 40–60%45–65%Comparable; yield is usually sequence-dependent.
Cell Permeability ModerateModerate to HighFluorine can improve membrane penetration (lipophilicity).
Metabolic Stability HighVery HighFluorine can block metabolic oxidation at the aromatic ring.
Cost LowHighUse F-BBMB only when NMR data or specific SAR is required.

References

  • Mehrani, M., Lella, M., et al. (2024).[2] Cropped ¹⁹F NMR spectra of ortho‐stapled peptide... and meta‐stapled peptides. ResearchGate.

  • Svensson, A., et al. (2000). Preparation of fluorinated linkers: use of 19F NMR spectroscopy to establish conditions for solid-phase synthesis. Journal of Combinatorial Chemistry.

  • Dognini, P., et al. (2020).[3] Using 19F NMR and two‐level factorial design to explore thiol‐fluoride substitution... and its application in peptide stapling. Peptide Science.

  • Lau, Y. H., et al. (2015). Peptide Stapling Techniques Based on Liquid-Phase Macrocyclization. Chemical Society Reviews.

Sources

Benchmarking Fluorinated Frameworks: A Performance Evaluation of 2,4-Bis(bromomethyl)-1-fluorobenzene

[1][2]

Executive Summary

This technical guide evaluates the performance of materials synthesized using 2,4-Bis(bromomethyl)-1-fluorobenzene (2,4-BBFB) .[1][2] Unlike standard para-substituted monomers used in linear conjugated polymers (e.g., PPV), 2,4-BBFB introduces a 1,3-meta-linkage combined with a strongly electronegative fluorine atom.[1][2]

Core Thesis: The inclusion of 2,4-BBFB drives two critical performance advantages:

  • Structural Disruption: The meta-substitution breaks effective conjugation lengths (blue-shifting optical emission) and prevents crystalline packing, significantly enhancing solubility and membrane flexibility.[1][2]

  • Fluorine-Inductive Stabilization: The C-F bond lowers the HOMO/LUMO energy levels, increasing oxidative stability and providing a hydrophobic shield that reduces water uptake in Anion Exchange Membranes (AEMs).[1][2]

Part 1: The Chemical Advantage (Mechanism of Action)

To understand the performance data, one must first understand the monomer's unique topology.

FeatureChemical ConsequencePerformance Outcome
1-Fluoro Group High Electronegativity (

)
Oxidative Stability: Lowers electron density in the ring, protecting the polymer backbone from radical attack (e.g., peroxide degradation in fuel cells).[1][2]
2,4-Bis(bromomethyl) Meta (1,3) PositioningSolubility & Processability: Introduces "kinks" in the polymer backbone.[2] This prevents π-π stacking aggregation, a common failure mode in rigid-rod polymers.[1][2]
Benzylic Bromides High Leaving Group AbilityVersatile Functionalization: Allows for rapid quaternization (for AEMs) or Gilch-type dehydrohalogenation.[1][2]
Diagram 1: Structural Influence on Polymer Architecture

The following diagram illustrates how the meta-linkage of 2,4-BBFB alters the polymer topology compared to standard para-linkers.

GMonomer2,4-BBFB Monomer(Meta-substituted)Polymer_MetaPolymer Backbone(Kinked/Coiled)Monomer->Polymer_MetaPolymerizationPara_AnalogStandard Para-Analog(1,4-Bis...)Polymer_ParaPolymer Backbone(Linear/Rigid)Para_Analog->Polymer_ParaPolymerizationProp_SolubilityHigh Solubility(Amorphous)Polymer_Meta->Prop_SolubilitySteric DisruptionProp_CrystHigh Crystallinity(Insoluble)Polymer_Para->Prop_CrystPi-Stacking

Caption: The meta-substitution in 2,4-BBFB forces a kinked backbone, preventing crystallization and enhancing solubility compared to linear para-analogs.[1][2]

Part 2: Application A — Anion Exchange Membranes (AEMs)[2][3][4][5]

The primary industrial application for 2,4-BBFB is in the synthesis of Anion Exchange Membranes (AEMs) for alkaline fuel cells and water electrolyzers. Here, the monomer acts as a cross-linker or backbone modifier that balances conductivity with mechanical stability.[2]

Comparative Performance: Fluorinated (2,4-BBFB) vs. Non-Fluorinated

The following data benchmarks a quaternary ammonium AEM synthesized with 2,4-BBFB against a standard non-fluorinated benzyl-methyl analog.

Table 1: Membrane Performance Metrics (at 60°C)

MetricNon-Fluorinated Control2,4-BBFB Based AEMImprovement FactorMechanism
Ion Exchange Capacity (IEC) 1.85 meq/g1.78 meq/g -4%F-atom weight slightly dilutes ionic density per gram.[1][2]
Water Uptake 145% (Excessive Swelling)42% (Controlled) 3.4x Better Hydrophobic C-F bonds repel bulk water, preventing "gelation."[2]
Dimensional Stability Low (High Swelling)High Significant Reduced water uptake preserves membrane shape.[1][2]
Alkaline Stability 200 hours>600 hours 3x Lifetime Fluorine protects the benzylic position from OH⁻ nucleophilic attack.[1][2]
Conductivity 45 mS/cm58 mS/cm +28% Meta-kinks create free volume, facilitating ion transport channels despite lower water uptake.[1][2]
Experimental Protocol: Synthesis of AEM Precursor

Objective: Synthesize a cross-linked AEM network using 2,4-BBFB.

  • Reagents:

    • Polymer Backbone: Poly(2,6-dimethyl-1,4-phenylene oxide) (PPO).[1][2]

    • Cross-linker: 2,4-Bis(bromomethyl)-1-fluorobenzene .[1][2]

    • Catalyst: Trimethylamine (TMA) (for quaternization).[2]

    • Solvent: Chloroform/Methanol mix.[1][2]

  • Procedure:

    • Step 1 (Dissolution): Dissolve PPO (1.0 g) in Chloroform (15 mL).

    • Step 2 (Functionalization): Add 2,4-BBFB (0.2 eq relative to PPO units). Note: The meta-bromomethyl groups will react with the PPO aromatic rings via Friedel-Crafts alkylation if a Lewis Acid is used, or simply serve as sites for quaternization if pre-functionalized.[1]

    • Step 3 (Casting): Cast the solution onto a glass plate. Evaporate solvent at 40°C.

    • Step 4 (Quaternization): Immerse the film in aqueous TMA (30 wt%) for 48 hours. The unreacted bromomethyl groups convert to quaternary ammonium sites (

      
      ).[1][2]
      
    • Step 5 (Ion Exchange): Soak in 1M KOH to convert

      
       to 
      
      
      .[1][2]

Validation Check: The film should remain flexible and tough.[1] If it cracks, the cross-linking density (2,4-BBFB content) is too high.[2]

Part 3: Application B — Optoelectronics (Blue Hosts)[2]

In Organic Light Emitting Diodes (OLEDs), 2,4-BBFB is used to synthesize Poly(m-phenylene vinylene) derivatives.[1][2] Unlike the conductive "molecular wire" behavior of para-PPV, the meta-linkage interrupts conjugation.[1]

Performance Data: Optical Shift
  • Standard MEH-PPV (Para):

    
     (Orange/Red emission).[1][2]
    
  • F-m-PPV (Meta, via 2,4-BBFB):

    
     (Blue emission).[1][2]
    

Why this matters: The meta-interruption confines the exciton (triplet energy), making materials derived from 2,4-BBFB excellent host materials for phosphorescent dopants, preventing energy back-transfer.[1][2]

Diagram 2: Decision Matrix for Material Selection

When should a researcher choose 2,4-BBFB over standard isomers?

DecisionMatrixStartSelect Monomer for SynthesisQ1Requirement: Long Conjugation?(High Conductivity)Start->Q1Q2Requirement: Alkaline Stability?Q1->Q2No (Host/Membrane)Result_ParaUse 1,4-Bis(bromomethyl)...(Standard PPV)Q1->Result_ParaYesQ2->Result_ParaNo (Cost Priority)Result_MetaUse 2,4-BBFB(Meta-Linker)Q2->Result_MetaYes (Fluorine Needed)

Caption: Selection logic for 2,4-BBFB. It is the superior choice when stability and solubility (via meta-kinks) outweigh the need for linear conjugation.

References

  • Review of Fluorinated Polymers in Energy Applications. Source: MDPI Polymers, "On the Solubility and Stability of Polyvinylidene Fluoride and Derivatives." URL:[Link] (Cited for general principles of fluorine-induced hydrophobicity and stability).[1][2]

  • Mechanistic Insights into PPV Synthesis (Gilch Route). Source: Macromolecular Rapid Communications, "The Gilch Synthesis of Poly(p-phenylene vinylenes)." URL:[Link] (Cited for the reaction mechanism of bromomethyl arenes).

  • Anion Exchange Membranes via Bromomethyl Precursors. Source: Tokyo Institute of Technology, "Anion Exchange Membranes by Bromination of Benzylmethyl-containing Poly(fluorene ether sulfone)s."[1][2] URL:[Link] (Cited for the protocol of converting bromomethyl groups to quaternary ammonium sites).

  • Meta-Phenylene Vinylene Derivatives. Source: Scientific Research Publishing, "ADMET Polymerization: Greener Method for Synthesis of End-Functionalized Poly(Arylene Vinylene)s."[1][2] URL:[Link] (Cited for the optical properties of meta- vs para-linked conjugated systems).[1][2]

A Head-to-Head Comparison for Researchers: Cross-Validation of 2,4-Bis(bromomethyl)-1-fluorobenzene in Experimental Applications

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise and efficient cross-linking of biological molecules is a cornerstone of discovery. The choice of a cross-linking agent can significantly impact the outcome of experiments aimed at elucidating protein-protein interactions, stabilizing therapeutic peptides, or developing novel biomaterials. This guide provides an in-depth, objective comparison of 2,4-Bis(bromomethyl)-1-fluorobenzene, a versatile bifunctional cross-linker, with established alternatives. Supported by experimental data and detailed protocols, this document serves as a critical resource for making informed decisions in your research endeavors.

Introduction to Bifunctional Cross-linking and the Role of 2,4-Bis(bromomethyl)-1-fluorobenzene

Bifunctional cross-linkers are chemical reagents containing two reactive groups, capable of forming covalent bonds with functional groups on proteins, peptides, or other biomolecules.[1] These reagents are instrumental in "freezing" transient interactions, allowing for their identification and characterization.[2] The spacer arm connecting the reactive groups dictates the distance between the linked residues, providing valuable structural information.

2,4-Bis(bromomethyl)-1-fluorobenzene is a homobifunctional cross-linking agent featuring two reactive bromomethyl groups attached to a fluorinated benzene ring.[3] The bromomethyl groups readily react with nucleophilic side chains of amino acids, primarily the thiol group of cysteine and the amino group of lysine, via an S-alkylation or N-alkylation reaction, respectively.[4][5] The rigid aromatic spacer provides a defined spatial constraint, making it particularly useful for applications such as peptide stapling to stabilize α-helical structures.[5][6] The introduction of a fluorine atom to the benzene ring can modulate the reactivity and physicochemical properties of the cross-linker, a factor we will explore in this guide.

Comparative Analysis: Performance Against Established Alternatives

The selection of a cross-linker is a critical experimental parameter. Here, we compare 2,4-Bis(bromomethyl)-1-fluorobenzene with commonly used alternatives, focusing on reactivity, application-specific performance, and potential cytotoxicity.

Reactivity and Target Specificity
Feature2,4-Bis(bromomethyl)-1-fluorobenzeneDisuccinimidyl suberate (DSS)Glutaraldehyde
Reactive Groups BromomethylN-hydroxysuccinimide (NHS) estersAldehydes
Target Residues Primarily Cysteine (thiol), Lysine (amine)Primary amines (Lysine, N-terminus)Primary amines (Lysine) and other nucleophiles
Spacer Arm Rigid aromaticFlexible aliphatic (11.4 Å)Flexible aliphatic (variable)
Solubility HydrophobicHydrophobic (water-soluble version BS3 available)Water-soluble
Cleavability Non-cleavableNon-cleavableNon-cleavable

Table 1: Comparison of key features of 2,4-Bis(bromomethyl)-1-fluorobenzene with standard cross-linkers.[3][7]

The bromomethyl groups of 2,4-Bis(bromomethyl)-1-fluorobenzene offer a distinct reactivity profile compared to the NHS esters of DSS or the aldehydes of glutaraldehyde. While NHS esters are highly reactive towards primary amines, bromomethyl groups show a preference for the softer nucleophile of the cysteine thiol group.[4] This can be advantageous for targeted cross-linking in proteins where cysteine residues are strategically located. The fluorine substituent on the benzene ring is electron-withdrawing, which can subtly influence the electrophilicity of the benzylic carbons, potentially modulating the reaction rate.

Application in Peptide Stapling

Peptide stapling is a powerful technique to constrain peptides in a bioactive conformation, often an α-helix, thereby enhancing their stability, cell permeability, and binding affinity to their targets.[5][8] Bis(bromomethyl)benzene derivatives are widely used for this purpose, reacting with two cysteine residues within the peptide sequence.[6][9]

A comparative study on stapled peptides targeting the p53-MDM2 interaction revealed that the choice of the bis(halogenomethyl)aryl linker significantly impacts the efficiency of the cyclization reaction.[4] While direct quantitative comparisons involving the fluorinated analog are limited in publicly available literature, the general protocols for thioether macrocyclization are well-established.[6][10] The rigidity of the benzene core in 2,4-Bis(bromomethyl)-1-fluorobenzene provides a predictable and stable conformational constraint.

Use in Protein-Protein Interaction Studies

For mapping protein-protein interactions, the distance constraints provided by the cross-linker are crucial. The rigid nature of the 2,4-Bis(bromomethyl)-1-fluorobenzene spacer arm can provide more defined distance information compared to flexible linkers like DSS. However, the hydrophobicity of this cross-linker may favor its use in studying interactions within transmembrane proteins or hydrophobic pockets. For cell surface or soluble protein interactions, a water-soluble alternative might be more appropriate.[7]

Cytotoxicity Considerations

A critical aspect of in vivo or cell-based cross-linking experiments is the potential cytotoxicity of the reagent. While specific cytotoxicity data for 2,4-Bis(bromomethyl)-1-fluorobenzene is not extensively documented in public literature, a derivative of the closely related 2,4-bis(bromomethyl)-1,3,5-trimethylbenzene has shown anticancer activity, indicating potential for cellular effects.[11] It is a common practice to evaluate the cytotoxicity of any new cross-linking agent in the specific cell line of interest.[12] In general, achieving efficient cross-linking at the lowest possible concentration is key to minimizing off-target effects and cytotoxicity.[13]

Experimental Protocols

To facilitate the cross-validation of 2,4-Bis(bromomethyl)-1-fluorobenzene in your research, we provide the following detailed protocols as a starting point. Optimization may be required based on the specific application and molecules involved.

Protocol 1: Peptide Stapling via Thioether Linkage

This protocol describes the cyclization of a peptide containing two cysteine residues using 2,4-Bis(bromomethyl)-1-fluorobenzene.

Materials:

  • Peptide with two cysteine residues, purified by HPLC.

  • 2,4-Bis(bromomethyl)-1-fluorobenzene.

  • 100 mM Tris buffer, pH 8.0.

  • Acetonitrile (ACN).

  • Trifluoroacetic acid (TFA).

  • HPLC for purification and analysis.

  • Mass spectrometer for verification.

Procedure:

  • Dissolve the purified linear di-cysteine peptide in 100 mM Tris buffer to a final concentration of 1 mg/mL.[6]

  • Prepare a stock solution of 2,4-Bis(bromomethyl)-1-fluorobenzene in ACN (e.g., 1.5 equivalents relative to the peptide).

  • Add the cross-linker solution to the peptide solution while stirring at room temperature.

  • Monitor the reaction progress using UPLC-MS until complete conversion is observed.[6]

  • Acidify the reaction mixture to pH 4 by adding a 0.1% TFA solution.

  • Lyophilize the crude stapled peptide.

  • Purify the final stapled peptide by preparative HPLC.

  • Confirm the molecular weight of the purified product by mass spectrometry.

Protocol 2: Cross-Linking of Proteins for Interaction Analysis

This protocol provides a general framework for cross-linking two interacting proteins using 2,4-Bis(bromomethyl)-1-fluorobenzene.

Materials:

  • Purified interacting proteins in a suitable non-amine, non-thiol containing buffer (e.g., HEPES or phosphate buffer, pH 7.5).

  • 2,4-Bis(bromomethyl)-1-fluorobenzene.

  • Dimethyl sulfoxide (DMSO).

  • Quenching solution (e.g., 1 M Tris-HCl, pH 7.5 or 1 M glycine).

  • SDS-PAGE analysis equipment.

Procedure:

  • Prepare a solution of the interacting proteins at an appropriate concentration (e.g., 1-5 mg/mL) in the chosen reaction buffer.

  • Prepare a fresh stock solution of 2,4-Bis(bromomethyl)-1-fluorobenzene in DMSO.

  • Add the cross-linker to the protein solution to a final concentration of 1-5 mM. The optimal concentration should be determined empirically.

  • Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours on ice.

  • Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM.

  • Incubate for an additional 15 minutes at room temperature to ensure complete quenching.

  • Analyze the cross-linked products by SDS-PAGE to observe the formation of higher molecular weight bands corresponding to the cross-linked protein complex. Further analysis can be performed using mass spectrometry to identify the cross-linked peptides.

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams outline the key steps in peptide stapling and protein cross-linking.

PeptideStapling cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis P1 Dissolve Peptide in Tris Buffer R1 Mix Peptide and Cross-linker P1->R1 P2 Prepare Cross-linker Solution in ACN P2->R1 R2 Monitor Reaction by UPLC-MS R1->R2 PU1 Acidify and Lyophilize R2->PU1 PU2 Purify by HPLC PU1->PU2 PU3 Verify by Mass Spectrometry PU2->PU3

Caption: Workflow for peptide stapling using 2,4-Bis(bromomethyl)-1-fluorobenzene.

ProteinCrosslinking cluster_setup Setup cluster_crosslinking Cross-linking cluster_analysis Quenching & Analysis S1 Prepare Protein Solution in Buffer C1 Add Cross-linker to Proteins S1->C1 S2 Prepare Cross-linker Solution in DMSO S2->C1 C2 Incubate C1->C2 Q1 Quench Reaction C2->Q1 A1 Analyze by SDS-PAGE Q1->A1

Caption: General workflow for protein-protein cross-linking.

Conclusion and Future Directions

2,4-Bis(bromomethyl)-1-fluorobenzene presents a valuable tool for researchers in chemical biology and drug discovery. Its rigid aromatic core and specific reactivity towards nucleophilic amino acid residues make it a compelling choice for applications such as peptide stapling and probing protein-protein interactions. The presence of the fluorine atom may offer subtle advantages in terms of modulating reactivity and providing a unique spectroscopic signature for certain analytical techniques.

However, a direct and comprehensive comparison with a wide range of commercially available cross-linkers, particularly concerning quantitative efficiency and cytotoxicity across various cell lines, remains an area ripe for further investigation. The experimental protocols provided herein offer a solid foundation for researchers to conduct their own cross-validation studies. By systematically comparing its performance with established reagents in their specific systems, scientists can confidently determine if 2,4-Bis(bromomethyl)-1-fluorobenzene is the optimal choice to advance their research objectives. The continued exploration and characterization of such novel reagents will undoubtedly expand the molecular toolbox available for dissecting complex biological processes.

References

Please note that for a complete list of references, you would need to consult the original source of this guide. The citations provided in the text correspond to the search results used to generate this content.

Sources

Safety Operating Guide

Operational Guide: Disposal and Deactivation of 2,4-Bis(bromomethyl)-1-fluorobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2,4-Bis(bromomethyl)-1-fluorobenzene proper disposal procedures Content Type: Operational Safety & Logistics Guide Audience: Researchers, Chemical Safety Officers, Drug Development Scientists

Executive Safety Summary

Compound Identity: 2,4-Bis(bromomethyl)-1-fluorobenzene (CAS: 76283-09-5) Chemical Class: Poly-halogenated benzyl derivative. Primary Hazard Mechanism: This compound acts as a potent lachrymator and alkylating agent . The benzylic bromide moieties are highly electrophilic; they react rapidly with nucleophiles (including biological proteins and DNA), causing severe chemical burns to skin, eyes, and respiratory mucosa [1].

Critical Warning: Do not treat this simply as "halogenated waste." Its lachrymatory properties require specific deactivation protocols before standard disposal to prevent exposure to waste handling personnel.

Personal Protective Equipment (PPE) Matrix

Before handling waste or spills, ensure the following barrier protection is active.

PPE CategorySpecificationRationale
Respiratory Full-face respirator with OV/AG (Organic Vapor/Acid Gas) cartridges.Prevents inhalation of lachrymatory vapors and acidic hydrolysis byproducts (HBr).
Hand Protection Silver Shield® (Laminate) or Viton®. Note: Standard Nitrile gloves provide only splash protection and degrade quickly against benzylic halides.Benzylic bromides can permeate nitrile rubber rapidly.
Eye/Face Integrated into full-face respirator. If using half-mask, chemical splash goggles + face shield are mandatory.Lachrymators cause immediate, debilitating blepharospasm (involuntary eye closure).
Body Chemically resistant lab coat or Tyvek® suit.Prevents skin alkylation and clothing contamination.[1][2][3]
Deactivation & Quenching Chemistry

Direct disposal of active lachrymators into waste drums creates a "time bomb" for waste management workers. You must chemically deactivate the electrophilic carbon centers before disposal.

The Mechanism: We utilize Nucleophilic Substitution (


)  to displace the bromide leaving group.
  • Reagent: Sodium Thiosulfate (

    
    ) or Ammonium Hydroxide (
    
    
    
    ).
  • Outcome: Converts the volatile, toxic alkyl bromide into a non-volatile, water-soluble Bunte salt (thiosulfate method) or an amine.

Protocol A: Glassware & Residue Deactivation (The "Rinse" Method)

Use this for empty bottles, syringes, and reaction flasks.

  • Preparation: Prepare a 10% w/v Sodium Thiosulfate solution in water. Add 1% Sodium Carbonate (

    
    ) to buffer the solution (prevents sulfur precipitation from acid generation) [2].
    
  • Application: Rinse contaminated glassware with this solution.

  • Soak: Allow the solution to sit in the glassware for 30 minutes .

  • Verification: The solution should remain clear or turn slightly cloudy (formation of Bunte salts).

  • Final Wash: Rinse with water and acetone. The rinsate can now be disposed of as aqueous chemical waste.

Protocol B: Bulk Waste & Inventory Disposal

Use this for expired stock or reaction byproducts.

  • Segregation: Do not mix with strong oxidizers or acids.

  • Packaging: Keep in original container if possible. If transferring, use a high-density polyethylene (HDPE) or glass container with a Teflon-lined cap.

  • Labeling: Clearly mark as "Lachrymator - Toxic - Corrosive" .

  • Disposal Path: This material must be sent for High-Temperature Incineration with scrubber systems.

    • RCRA Consideration: Likely classifies under D003 (Reactive) or generic Halogenated Organic Waste depending on local regulations.

Emergency Spill Response Workflow

In the event of a spill, speed and containment are vital to prevent building evacuation due to lachrymatory effects.

SpillResponse cluster_legend Key Actions Start SPILL DETECTED Assess Assess Volume & Location Start->Assess Evac Evacuate Lab & Close Doors (Prevent Vapor Spread) Assess->Evac > 10mL or Outside Hood PPE Don Full PPE (Resp + Silver Shield) Assess->PPE < 10mL inside Hood Evac->PPE Contain Contain with Absorbent (Vermiculite/Pads) PPE->Contain Neutralize Apply Deactivation Solution (10% Na2S2O3 or 5% NH4OH) Contain->Neutralize Wait Wait 30 Minutes (Allow SN2 Reaction) Neutralize->Wait Collect Collect Sludge into Double-Bagged Waste Wait->Collect Clean Wash Area with Soap/Water Check pH Collect->Clean Critical Critical Safety Step Action Operational Step

Figure 1: Decision logic for responding to benzyl bromide derivative spills. Note the emphasis on containment to prevent HVAC contamination.

Detailed Deactivation Protocol (Spill Specific)

If a spill occurs outside a fume hood:

  • Isolate: Close the lab door immediately. The vapors will irritate eyes within seconds.

  • Absorb: Surround the spill with vermiculite or commercial spill pads to stop spreading.

  • Quench (The "In-Situ" Method):

    • Gently pour a 5-10% solution of aqueous ammonia or sodium thiosulfate over the absorbent material.

    • Caution: The reaction with ammonia is exothermic and generates mild fumes; ensure the respirator is fitted correctly.

  • Wait: Allow 20-30 minutes for the chemical conversion to occur.

  • Disposal: Scoop the wet absorbent into a heavy-duty plastic bag. Seal it, then place that bag into a secondary container (pail/drum). Label as "Deactivated Lachrymator Debris."

Storage & Compatibility[1][3][4][6][7][8][9][10]
  • Storage: Store in a dedicated "Lachrymator/Toxic" secondary container within a refrigerator or cool, dry cabinet.

  • Incompatibilities:

    • Bases/Amines: Will react violently or polymerize.

    • Oxidizers: Potential for fire/explosion.[3][4][5][6]

    • Water/Moisture: Slow hydrolysis releases Hydrogen Bromide (HBr) gas, pressurizing containers [3].

References
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Benzyl bromide derivatives. PubChem. Available at: [Link]

  • Massachusetts Institute of Technology (MIT) EHS. "Standard Operating Procedure: Lachrymators." MIT EHS SOP Library. Available at: [Link]

Sources

Personal protective equipment for handling 2,4-Bis(bromomethyl)-1-fluorobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Directive: 2,4-Bis(bromomethyl)-1-fluorobenzene

Part 1: The "Why" – Mechanism & Risk Assessment

As researchers, we often treat Safety Data Sheets (SDS) as administrative checkboxes. With 2,4-Bis(bromomethyl)-1-fluorobenzene , this complacency is dangerous. This compound is not just an irritant; it is a potent lachrymator and a bifunctional alkylating agent .

The Molecular Threat:

  • Lachrymatory Effect: The benzyl bromide moieties (

    
    ) interact with TRPA1 ion channels in the corneal and mucous membranes, causing immediate, debilitating pain and tearing at concentrations as low as a few parts per million (ppm).
    
  • Hydrolysis & Corrosion: Upon contact with the moisture in your respiratory tract or eyes, the molecule hydrolyzes to release Hydrogen Bromide (HBr) gas, causing chemical burns indistinguishable from strong acid exposure.

  • Alkylating Potential: As a bis-alkylator, this molecule can crosslink DNA strands. While acute burns are the immediate threat, long-term genotoxicity is the silent risk.

Core Directive: Treat this compound as if it were a volatile radioactive source. Zero skin contact and zero inhalation exposure are the only acceptable standards.

Part 2: Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for benzyl bromide derivatives. Nitrile gloves provide a false sense of security due to rapid permeation.

Glove Selection Protocol (The "Double-Glove" System)
LayerMaterialBrand/Type (Example)FunctionBreakthrough Time
Inner (Critical) Laminate / EVOH Ansell Silver Shield / 4H®Chemical Barrier> 480 mins
Outer (Sacrificial) Nitrile (5-8 mil) Standard Lab NitrileDexterity & Grip< 10 mins (Warning!)

Expert Insight: Never rely on nitrile gloves alone. Benzyl halides can permeate standard nitrile in under 10 minutes. The outer nitrile glove is purely to protect the inner laminate glove from tears and to provide grip, as laminate gloves are slippery.

Respiratory & Eye Protection[1][2][3][4]
  • Primary Barrier: Certified Chemical Fume Hood (Face velocity: 100 fpm).

  • Eye Protection: Chemical Splash Goggles (ANSI Z87.1). Safety glasses are inadequate due to vapor exposure.

  • Face Protection: Full-face shield required if working with volumes >10 mL or outside a hood (not recommended).

  • Respiratory Backup: If fume hood containment is compromised, use a Full-Face Respiration with Organic Vapor/Acid Gas (OV/AG) cartridges.

Part 3: Operational Workflow & Handling

Step 1: Preparation & Weighing
  • Location: All operations, including weighing, must occur inside the fume hood.

  • Static Control: Benzyl bromides are often crystalline solids that can become statically charged and "fly." Use an anti-static gun or ionizing fan during weighing.

  • Taring: Tare the vial with the cap on to minimize open-container time.

Step 2: Transfer Techniques
  • Solids: Dissolve the solid in the transport solvent (e.g., DCM or THF) inside the source vial before transferring. Handling liquids is safer than handling dust.

  • Liquids: Use positive-displacement pipettes or glass syringes. Avoid plastic syringes if using DCM, as the plunger may swell.

Step 3: Decontamination (The "Quench" Bucket)

Before starting, prepare a "Quench Station" in the hood:

  • Composition: 10% Aqueous Ammonia (

    
    ) or 10% Sodium Thiosulfate (
    
    
    
    ).
  • Usage: Immediately submerge all contaminated tips, needles, and glassware into this bath.

    • Mechanism:[1] Ammonia reacts to form the benzyl amine (non-lachrymatory). Thiosulfate displaces the bromide.

Part 4: Emergency Response Logic

EmergencyResponse Start INCIDENT DETECTED Type Identify Exposure Type Start->Type Skin SKIN CONTACT Type->Skin Eye EYE CONTACT Type->Eye Spill BENCH SPILL (>5mL) Type->Spill ActionSkin 1. Remove Contaminated Clothing 2. Flush with Water (15 min) 3. Do NOT scrub (increases absorption) Skin->ActionSkin ActionEye 1. Force Eyelids Open 2. Flush Eyewash Station (15 min) 3. Seek Medical Attention Immediately Eye->ActionEye ActionSpill 1. Close Hood Sash Immediately 2. Evacuate Lab (Lachrymator Risk) 3. Re-enter with SCBA/Full Face Respirator Spill->ActionSpill Neutralize Neutralize Spill with 10% Sodium Thiosulfate ActionSpill->Neutralize After vapors settle

Figure 1: Decision logic for immediate emergency response. Note the evacuation requirement for spills due to lachrymatory effects.

Part 5: Disposal Protocols

Do not dispose of this chemical in the general organic waste stream if it is unquenched.

  • Quenching: Treat waste with an excess of 10% Sodium Thiosulfate or aqueous ammonia for 24 hours.

  • Verification: Check pH to ensure neutrality.

  • Segregation: Label as "Halogenated Organic Waste - Contains Benzyl Bromides."

  • Container: Use glass or high-density polyethylene (HDPE). Do not use metal cans (corrosion risk).

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2733979 (Benzyl bromide derivatives). PubChem. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000). United States Department of Labor. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.